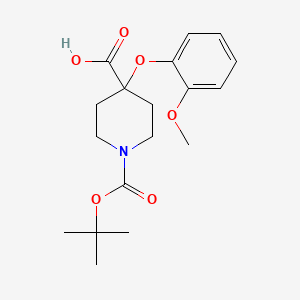

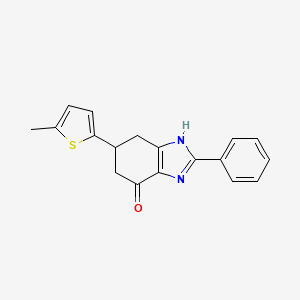

![molecular formula C12H13ClN4O B1469786 2-クロロ-N-[5-メチル-2-(5-メチル-4H-1,2,4-トリアゾール-3-イル)フェニル]アセトアミド CAS No. 1421601-84-4](/img/structure/B1469786.png)

2-クロロ-N-[5-メチル-2-(5-メチル-4H-1,2,4-トリアゾール-3-イル)フェニル]アセトアミド

説明

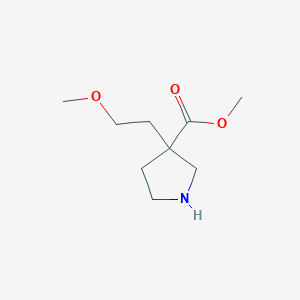

“2-chloro-N-[5-methyl-2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]acetamide” is a compound that contains a triazole ring, which is a five-membered heterocycle with three nitrogen atoms and two carbon atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

科学的研究の応用

抗ウイルス用途

インドールおよびトリアゾール誘導体: , which are structurally related to the compound in question, have been reported to exhibit significant antiviral activities . These compounds can be designed to target specific viral enzymes or processes, potentially inhibiting the replication of viruses such as influenza and Coxsackie B4 virus. The structural features of the compound, including the triazole ring, could be exploited to develop new antiviral agents with high selectivity and potency.

抗がんの可能性

The triazole moiety present in the compound is known to be a core structure in many anticancer drugs . Triazole derivatives can interact with various biological targets, disrupting critical pathways in cancer cells. Research into similar compounds has indicated that they can be selective towards certain cancer cell lines, offering a pathway to targeted cancer therapies.

農業化学

In agriculture, compounds like “2-クロロ-N-[5-メチル-2-(5-メチル-4H-1,2,4-トリアゾール-3-イル)フェニル]アセトアミド” could serve as precursors to plant growth regulators . Indole derivatives, for instance, are structurally related to plant hormones such as indole-3-acetic acid, which is crucial for plant development. Synthesizing analogs of these hormones could lead to enhanced crop yields and improved resistance to environmental stressors.

抗菌剤および抗真菌剤

The presence of both chloro and triazole groups in the compound suggests potential use as an antibacterial or antifungal agent . These types of molecules can be designed to interfere with the cell wall synthesis of bacteria and fungi, leading to their death. This application is particularly relevant in the context of increasing antibiotic resistance.

生化学研究

In biochemical research, such compounds can be used as molecular probes to study enzyme-substrate interactions . They can also be modified to create affinity labels or inhibitors for enzymes, helping to elucidate biological pathways and identify potential drug targets.

工業用途

In the industrial sector, derivatives of the compound could be utilized in the synthesis of polymers or as catalysts in chemical reactions . The functional groups present in the compound provide reactive sites that can be involved in bond formation or cleavage, which is fundamental in polymer chemistry and catalysis.

特性

IUPAC Name |

2-chloro-N-[5-methyl-2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4O/c1-7-3-4-9(12-14-8(2)16-17-12)10(5-7)15-11(18)6-13/h3-5H,6H2,1-2H3,(H,15,18)(H,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIFUKRXYTLSTRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NNC(=N2)C)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[(3-aminophenyl)thio]isonicotinate](/img/structure/B1469716.png)

![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid](/img/structure/B1469717.png)

![2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B1469719.png)

![2-(Piperazin-1-ylmethyl)pyrazolo[1,5-a]pyridine](/img/structure/B1469723.png)

![1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}ethan-1-one hydrochloride](/img/structure/B1469725.png)